molecular formula C9H11N3 B1340182 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS No. 783325-61-1

4,6-Dimethyl-2-(methylamino)nicotinonitrile

Cat. No. B1340182
M. Wt: 161.2 g/mol
InChI Key: QCHLKHPBQSTJKM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylamino)nicotinonitrile, also known as DMMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMA belongs to the class of heterocyclic compounds and has a molecular formula of C9H12N3.

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of Pyridine Derivatives : A study by Škofic et al. (2005) explored the synthesis of pyridine derivatives using a molecule related to 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This was part of the synthesis of molecular probes used in positron emission tomography for diagnosing Alzheimer's Disease (Škofic et al., 2005).

Heterocycles Synthesis

  • Synthesis of the Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine Ring System : Coppola and Shapiro (1981) reported the synthesis of complex ring systems involving reactions with 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This is significant for developing new heterocyclic compounds with potential applications in various fields (Coppola & Shapiro, 1981).

Antiprotozoal Activity

  • Investigation of Antiprotozoal Properties : Ismail et al. (2003) synthesized compounds from derivatives of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, which demonstrated significant antiprotozoal activity. This highlights its potential use in developing treatments for protozoal infections (Ismail et al., 2003).

Drug Design and Synthesis

  • Fleximer Design and Synthesis : Dowarah et al. (2020) worked on the design, synthesis, and structural analysis of a fleximer based on 4,6-Dimethyl-2-(methylamino)nicotinonitrile. This research contributes to drug design, particularly in understanding the role of molecular flexibility in binding affinity (Dowarah et al., 2020).

Antioxidant Evaluation

  • Antioxidant Properties : Gouda et al. (2016) evaluated the antioxidant properties of some nicotinonitriles, demonstrating the utility of 4,6-Dimethyl-2-(methylamino)nicotinonitrile derivatives in this domain (Gouda et al., 2016).

Crystal Chemistry and Conformational Analysis

  • Conformational Tuning in Molecular Networks : Tewari and Dubey (2009) focused on the conformational aspects of a molecule closely related to 4,6-Dimethyl-2-(methylamino)nicotinonitrile, which is crucial for understanding its interaction in molecular networks (Tewari & Dubey, 2009).
  • Molecular Docking Studies : Dubey et al. (2013) conducted molecular docking studies, using derivatives of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, to explore binding affinity with biological receptors, an essential aspect of drug design (Dubey et al., 2013).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Fouda et al. (2020) investigated new organic derivatives, including 4,6-Dimethyl-2-(methylamino)nicotinonitrile, as effective corrosion inhibitors, showing its potential application in industrial maintenance (Fouda et al., 2020).

Method Development for Synthetic Chemistry

  • Development of Synthetic Methods : Iwai et al. (2022) provided new methods for synthesizing multiply arylated nicotinonitriles, demonstrating the versatility of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in chemical synthesis (Iwai et al., 2022).

properties

IUPAC Name

4,6-dimethyl-2-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-7(2)12-9(11-3)8(6)5-10/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLKHPBQSTJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477281
Record name 4,6-dimethyl-2-(methylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(methylamino)nicotinonitrile

CAS RN

783325-61-1
Record name 4,6-dimethyl-2-(methylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RM Keshk, GEA Elgawad, ER Sallam… - …, 2022 - Wiley Online Library
Three nitrogen‐heterocyclic nicotinonitriles compounds 4, 6‐dimethyl‐2‐(methylamino)‐nicotinonitrile 3; 2‐(dimethylamino)‐4, 6‐dimethyl‐nicotinonitrile 4, 2‐((3‐bromophenyl)‐amino)…

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